molecular formula C10H12Cl2N2 B1419523 Quinolin-6-ylmethanamine dihydrochloride CAS No. 1185694-50-1

Quinolin-6-ylmethanamine dihydrochloride

Cat. No. B1419523
M. Wt: 231.12 g/mol
InChI Key: URMZXORAXUWVBW-UHFFFAOYSA-N
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Description

Quinolin-6-ylmethanamine dihydrochloride (QMCH2Cl) is a synthetic compound of the quinoline family that has been studied for its potential applications in the fields of chemistry, pharmacology and biochemistry. The compound has been used in a variety of ways, including as a reagent in organic synthesis, a drug target, and a catalyst in biochemistry.

Scientific Research Applications

Catalytic Synthesis

Quinolin-6-ylmethanamine derivatives have been synthesized using catalytic methods involving rhodium and ruthenium. These methods include the C(sp³)-H functionalization and intermolecular amidation with azides, offering efficient pathways to obtain these derivatives (Wang et al., 2014; Jeong et al., 2017; Liu et al., 2015).

Chemosensory Applications

A quinolin-6-ylmethanamine derivative was developed as a highly selective and sensitive fluorescent sensor for Zn(2+) ions, with potential applications in living cell imaging (Li et al., 2014).

Biological and Pharmacological Studies

Quinolin-6-ylmethanamine derivatives have demonstrated a wide spectrum of biodynamic activities. For instance, they have been evaluated for cytotoxicity against cancer cells and as potential anti-cancer agents. Some derivatives have shown significant inhibitory effects on topoisomerases I and II, marking them as potent therapeutic agents for cancer treatment. Additionally, these derivatives have been assessed for antimicrobial activities against various pathogens (Faldu et al., 2014; Kessabi et al., 2016; Mulakayala et al., 2012; Utsugi et al., 1997; Solomon & Lee, 2011).

Agricultural Applications

Some quinolin-6-ylmethanamine derivatives have shown potential as growth regulators for agricultural plants due to their cytotoxic activity. These compounds could be used to regulate the growth of crops, offering a new avenue for agricultural development (Kozyr & Romanenko, 2022; Zavhorodnii et al., 2022).

Corrosion Inhibition

A quinolin-6-ylmethanamine derivative was synthesized and tested as a corrosion inhibitor for mild steel in acidic solutions. It demonstrated excellent inhibitory properties, opening pathways for its application in protecting industrial materials (Saliyan & Adhikari, 2008).

Discovery of Novel Targets in Human Purine Binding Proteome

Quinoline drugs, structurally similar to quinolin-6-ylmethanamine derivatives, have been studied for their binding properties with the human purine binding proteome, revealing insights into their mechanisms of action and potential targets for treating various diseases (Graves et al., 2002).

Photodynamic Therapy for Cancer

An iron(III) complex involving a quinolin-6-ylmethanamine derivative was synthesized and showed promising results as a photosensitizer for photodynamic therapy, specifically in the treatment of breast cancer (Zhu et al., 2019).

properties

IUPAC Name

quinolin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMZXORAXUWVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-6-ylmethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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